4,4-Diethoxybutan-1-ol
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Overview
Description
4,4-Diethoxybutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of a butanol chain, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-1-ol can be synthesized through the acid-catalyzed reaction of butanal with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the diethoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of butanal and ethanol to a reactor containing an acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the formation of the desired product. The crude product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-diethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-diethoxybutane when treated with reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: 4,4-diethoxybutanoic acid.
Reduction: 4,4-diethoxybutane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-Diethoxybutan-1-ol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a building block in the synthesis of bioactive compounds.
Medicine: this compound is employed in the development of drug candidates and in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybutan-1-ol involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its diethoxy groups can be hydrolyzed under acidic or basic conditions to yield butanal, which can further undergo various chemical reactions .
Comparison with Similar Compounds
4,4-Dimethoxybutan-1-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
4,4-Diethoxybutan-2-ol: Similar but with the hydroxyl group on the second carbon.
4,4-Diethoxybutanoic acid: The oxidized form of 4,4-Diethoxybutan-1-ol.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable diethoxy derivatives and undergo selective transformations distinguishes it from other similar compounds .
Properties
CAS No. |
70216-75-0 |
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Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,4-diethoxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SRTYNRIVGWETHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCO)OCC |
Origin of Product |
United States |
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